molecular formula C14H19N3O2S B2730915 N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide CAS No. 1421455-78-8

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide

Cat. No.: B2730915
CAS No.: 1421455-78-8
M. Wt: 293.39
InChI Key: VQIDOJPGAWQLCJ-UHFFFAOYSA-N
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Description

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide is a synthetic organic compound that features an imidazole ring, a phenyl group, and an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Propyl Linker: The propyl linker is added through a nucleophilic substitution reaction using 3-bromopropylamine.

    Introduction of the Ethanesulfonamide Group: The ethanesulfonamide group is attached via a sulfonylation reaction using ethanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl linker.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenyl-1H-imidazol-1-yl)ethanesulfonamide
  • N-(3-(2-methyl-1H-imidazol-1-yl)propyl)ethanesulfonamide
  • N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)methanesulfonamide

Uniqueness

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the ethanesulfonamide group allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(2-phenylimidazol-1-yl)propyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-2-20(18,19)16-9-6-11-17-12-10-15-14(17)13-7-4-3-5-8-13/h3-5,7-8,10,12,16H,2,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIDOJPGAWQLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCCN1C=CN=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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